Heneicosan

Übersicht

Beschreibung

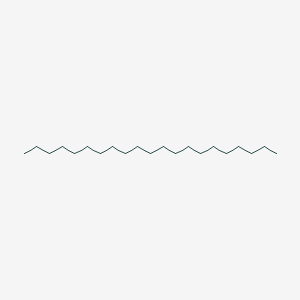

Heneicosan ist eine organische Verbindung mit der Formel CH₃(CH₂)₁₉CH₃. Es ist ein geradkettiger, gesättigter Kohlenwasserstoff mit 21 Kohlenstoffatomen, wodurch es zu den Alkanen gehört. This compound erscheint als weißer, wachsartiger Feststoff und ist bekannt für seine geringe Löslichkeit in Wasser .

Wissenschaftliche Forschungsanwendungen

Heneicosan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pheromonstudien: Es wird als Pheromon von Königin- oder Königstermiten der Art Reticulitermes flavipes verwendet und lockt Mücken der Gattung Aedes an.

Ätherische Öle: Es ist ein Bestandteil von ätherischen Ölen aus Pflanzen wie Färberdistel (Carthamus tinctorius) und Damaszener Rose (Rosa damascena).

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Pheromon aus. Bei Termiten hilft es bei der Erkennung der Königin oder des Königs und beeinflusst das Verhalten anderer Termiten in der Kolonie . Bei Mücken wirkt es als Lockstoff und hilft bei der Ortung von Brutstätten .

Wirkmechanismus

Target of Action

Heneicosane, a straight chain, saturated C21 hydrocarbon , primarily targets certain species of insects. It is used as a pheromone by the queen or king termites in the species Reticulitermes flavipes . It also attracts mosquitoes in the genus Aedes .

Mode of Action

Heneicosane interacts with its targets by acting as a chemical signal. In termites, it serves as a recognition pheromone, helping the insects identify their queen or king . In mosquitoes, it acts as an oviposition attractant, encouraging female mosquitoes to lay their eggs .

Biochemical Pathways

It is known that the compound is produced in the skin of the larva . It is likely that heneicosane interacts with the olfactory receptors of the target insects, triggering specific behaviors.

Pharmacokinetics

Given its hydrophobic nature and large size, it is likely that heneicosane has low water solubility and may not be readily absorbed or metabolized by biological systems. Its impact on bioavailability would therefore be limited.

Result of Action

The action of heneicosane results in behavioral changes in the target insects. In termites, it facilitates the recognition of the queen or king . In mosquitoes, it influences oviposition behavior, attracting mosquitoes to lay their eggs .

Action Environment

The action of heneicosane can be influenced by environmental factors. For instance, its effectiveness as a mosquito attractant varies with concentration. A 1:100000 fraction in water is the most attractive, but if the concentration is 1:1000, mosquitoes are repelled instead . This suggests that the presence of other substances, the pH of the environment, and the temperature could potentially affect the efficacy and stability of heneicosane.

Biochemische Analyse

Biochemical Properties

Heneicosane, being a long-chain alkane, primarily participates in hydrophobic interactions with other biomolecules. It does not readily react with enzymes or proteins due to its saturated and non-polar nature . It can interact with lipid bilayers and other hydrophobic domains within biomolecules, influencing their properties and behaviors.

Cellular Effects

It has been found that heneicosane can influence the behavior of certain insects, acting as a pheromone . In a broader context, alkanes like heneicosane can incorporate into lipid membranes, potentially influencing their fluidity and function .

Molecular Mechanism

As a non-polar molecule, heneicosane does not typically engage in specific binding interactions with enzymes or other proteins. It does not directly activate or inhibit enzymes or alter gene expression . Its effects at the molecular level are likely due to its physical properties, such as its ability to influence the properties of lipid bilayers.

Temporal Effects in Laboratory Settings

As a saturated hydrocarbon, heneicosane is expected to be relatively stable and resistant to degradation under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of heneicosane in animal models. One study has reported prenatal developmental toxicity of n-heneicosane in Wistar rats .

Metabolic Pathways

Heneicosane, as a long-chain alkane, is likely metabolized through beta-oxidation, similar to other fatty acids. This process involves the sequential removal of two-carbon units, converting them into acetyl-CoA, which can then enter the citric acid cycle .

Transport and Distribution

The transport and distribution of heneicosane within cells and tissues have not been extensively studied. As a lipophilic molecule, it is likely to distribute into lipid-rich areas of cells and tissues .

Subcellular Localization

Given its hydrophobic nature, heneicosane is likely to be found in lipid-rich areas of the cell, such as the cell membrane or within lipid droplets . Specific studies on the subcellular localization of heneicosane are currently lacking.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein Verfahren zur Synthese von Heneicosan beinhaltet die Reaktion von 2,4-Alkanedion mit 1-Bromoctadecan in absolutem Ethanol unter Verwendung von 18-Krone-6 als Katalysator, um 2-Heneicosanon zu erzeugen. Dieser Zwischenstoff wird dann mit Hydrazinhydrat und Kaliumhydroxid in Ethylenglykol reduziert, um this compound zu erhalten .

Industrielle Produktionsmethoden

Derzeit gibt es keine weit verbreitete industrielle Produktionsmethode für this compound, da es nur begrenzte kommerzielle Anwendungen hat. Der oben genannte Syntheseweg kann bei Bedarf für industrielle Zwecke hochskaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Heneicosan ist als gesättigter Kohlenwasserstoff hauptsächlich an Reaktionen beteiligt, die typisch für Alkane sind, wie z. B.:

Verbrennung: Die vollständige Verbrennung von this compound in Gegenwart von Sauerstoff erzeugt Kohlendioxid und Wasser.

Halogenierung: this compound kann mit Halogenen (z. B. Chlor oder Brom) unter UV-Licht reagieren, um Halogenalkane zu bilden.

Cracken: Thermisches oder katalytisches Cracken kann this compound in kleinere Kohlenwasserstoffe zerlegen.

Häufige Reagenzien und Bedingungen

Verbrennung: Benötigt Sauerstoff und eine Zündquelle.

Halogenierung: Benötigt Halogene (Chlor oder Brom) und UV-Licht.

Cracken: Benötigt hohe Temperaturen und manchmal einen Katalysator.

Hauptsächlich gebildete Produkte

Verbrennung: Kohlendioxid und Wasser.

Halogenierung: Verschiedene Halogenalkane, abhängig vom verwendeten Halogen.

Cracken: Kleinere Alkane und Alkene.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Icosan (C₂₀H₄₂): Ein geradkettiges Alkan mit 20 Kohlenstoffatomen.

Tetracosan (C₂₄H₅₀): Ein geradkettiges Alkan mit 24 Kohlenstoffatomen.

Einzigartigkeit von Heneicosan

This compound ist einzigartig aufgrund seiner spezifischen Rolle als Pheromon bei bestimmten Insektenarten und seiner Anwendung in der Nanotechnologie für die Synthese von Silbernanopartikeln. Sein Vorkommen in ätherischen Ölen unterscheidet es ebenfalls von anderen ähnlichen Alkanen .

Biologische Aktivität

Heneicosane, a long-chain alkane with the chemical formula C21H44, has garnered attention in recent research for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews various studies that highlight the biological significance of heneicosane, including its extraction, chemical properties, and potential applications in medicine.

Heneicosane is primarily extracted from natural sources such as plants and microorganisms. Notably, it has been isolated from the leaves of Plumbago zeylanica, where it constitutes a significant portion of the bioactive compounds present. Its extraction typically involves organic solvents, with n-butanol being effective in isolating various bioactive compounds, including heneicosane itself .

Antimicrobial Activity

One of the most compelling aspects of heneicosane is its antimicrobial activity . Research indicates that heneicosane exhibits significant inhibitory effects against various pathogenic microorganisms.

- Inhibition Zones : In studies involving crude extracts from Streptomyces sp., heneicosane demonstrated inhibition zones ranging from 11.5 mm to 31 mm against pathogens like Streptococcus pneumoniae and Aspergillus fumigatus when tested at concentrations as low as 10 µg/ml .

- Comparative Efficacy : The antibacterial efficacy of heneicosane has been compared with other compounds isolated from similar extracts. For instance, it was found to be one of the major components alongside naphthalene and butane derivatives .

| Compound | Inhibition Zone (mm) | Source |

|---|---|---|

| Heneicosane | 31 | Plumbago zeylanica |

| Naphthalene | 43.89 | Streptomyces sp. |

| Butane Derivative | 18.99 | Streptomyces sp. |

Anti-inflammatory Properties

In addition to its antimicrobial properties, heneicosane has been studied for its anti-inflammatory effects . A study evaluating the effects of various alkanes, including heneicosane, on inflammation in animal models showed promising results:

- Analgesic Effects : Heneicosane exhibited significant dose-dependent inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in rats . This suggests its potential as a natural analgesic agent.

- Safety Profile : Toxicity studies indicated that heneicosane did not cause any adverse effects at doses up to 1000 mg/kg, suggesting a favorable safety profile for further therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the biological activities of heneicosane across different contexts:

- Antimicrobial Studies : Research involving the extraction of heneicosane from Streptomyces anulatus demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

- Behavioral Studies in Insects : In entomological studies, heneicosane was identified as a cuticular hydrocarbon involved in pheromone signaling among termite castes, influencing social behaviors such as reproductive recognition .

- Potential Applications : The findings suggest that heneicosane could be explored further for applications in pharmaceuticals, particularly in developing new antimicrobial agents or anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

henicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZRRHPUDJQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047097 | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia] | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

673.7 °F at 760 mmHg (NTP, 1992), 359 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.73X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, White solid | |

CAS No. |

629-94-7 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93S5U5DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heneicosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.9 °F (NTP, 1992), 40.4 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of heneicosane is C21H44, and its molecular weight is 296.57 g/mol [, , , ].

A: Yes, various spectroscopic techniques have been used to characterize heneicosane. Studies often utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and analyze heneicosane in mixtures [, , , , , , , , , , , , ]. Infrared Spectroscopy (IR) is also employed to study its structural characteristics []. Additionally, researchers have used Raman spectroscopy to investigate the structural changes of heneicosane in mixtures at different temperatures [].

A: Studies on binary systems involving heneicosane and other hydrocarbons like pentadecane, docosane, and nonadecane provide insights into their phase behavior, miscibility, and crystal structures [, , , ]. For instance, the heneicosane-docosane binary system exhibits complex phase behavior with multiple solid-solid and solid-liquid biphasic domains [].

A: Heneicosane undergoes phase transitions at specific temperatures. It has a melting point in the range of 39–60 °C, as observed in studies involving micro-nanoencapsulated heneicosane []. The specific melting point can vary slightly depending on the experimental conditions.

A: Heneicosane, often encapsulated within a polymer shell, is being researched for its thermal energy storage capabilities []. This has potential applications in areas like smart textiles and building materials for temperature regulation.

A: Heneicosane plays a role in chemical communication in various organisms. For example, it acts as a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes [, ].

A: Heneicosane has been identified as a semiochemical, a chemical involved in communication between organisms. In insects, it is found in the cuticular hydrocarbons of various species and plays a role in recognition and behavior [, , , , , , , ]. For example, it acts as an oviposition pheromone, attracting gravid females of the mosquito species Aedes aegypti to lay their eggs [, ].

A: Research indicates that heneicosane might play a role in plant-insect interactions. It has been identified in tomato plant extracts and linked to the attraction of the egg parasitoid Trichogramma chilonis, which could be beneficial in controlling pests like the fruit borer Helicoverpa armigera [].

A: A study focusing on the cuticular wax of Tectona grandis (teak) leaves identified heneicosane as a major component [, ]. The study suggests that the presence of heneicosane in the leaf cuticle could act as a resistance marker against plant pathogens.

A: While there are studies investigating the anticancer activity of extracts containing heneicosane, it is crucial to note that isolating the specific contribution of heneicosane to the observed activity requires further research []. Attributing the anticancer activity solely to heneicosane without further investigation is inaccurate.

A: As a hydrocarbon, heneicosane can persist in the environment. It is found in crude oil, and its release through spills or industrial activities can have detrimental effects on ecosystems [, ]. Biodegradation by microorganisms like Nocardia farcinica is a potential mechanism for heneicosane removal from the environment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.